molecular formula C17H26N2O2S B2762714 Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1803583-51-8

Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2762714
CAS No.: 1803583-51-8
M. Wt: 322.47
InChI Key: HFYUUBGLZRLVKQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with a molecular formula of C17H26N2O2S . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the thiophene ring adds to its chemical diversity and potential reactivity.

Scientific Research Applications

Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its combination of a spirocyclic core and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(thiophen-3-ylmethylamino)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-16(2,3)21-15(20)19-7-5-17(6-8-19)10-14(17)18-11-13-4-9-22-12-13/h4,9,12,14,18H,5-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYUUBGLZRLVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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